

Spectroscopic Characterization of 3-(N-Ethylaminocarbonyl)phenylboronic Acid: A Technical Guide

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Compound of Interest

	3-(N-
Compound Name:	<i>Ethylaminocarbonyl)phenylboronic acid</i>
Cat. No.:	B1587101

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Introduction

3-(N-Ethylaminocarbonyl)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its phenylboronic acid moiety offers a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, and provides a recognition site for diols, such as those found in carbohydrates. The N-ethylaminocarbonyl group imparts distinct polarity and hydrogen bonding capabilities, influencing the molecule's solubility, crystal packing, and interaction with biological targets.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **3-(N-Ethylaminocarbonyl)phenylboronic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the chemical identity, purity, and structural integrity of the compound. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this molecule.

Molecular Structure and Spectroscopic Overview

The chemical structure of **3-(N-Ethylaminocarbonyl)phenylboronic acid** is presented below:

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Systematic Name: 3-(Ethylcarbamoyl)phenylboronic acid CAS Number: 850568-35-3 Molecular Formula: C₉H₁₂BNO₃ Molecular Weight: 193.01 g/mol

The spectroscopic characterization of this molecule is dictated by its constituent functional groups: a meta-substituted benzene ring, a boronic acid group (-B(OH)₂), and an N-ethyl amide group (-CONHCH₂CH₃). Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-(N-Ethylaminocarbonyl)phenylboronic acid**, ¹H, ¹³C, and ¹¹B NMR experiments are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in a suitable solvent like DMSO-d₆ are as follows:

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration	Notes
Aromatic-H	7.5 - 8.2	m	4H	<p>The four protons on the benzene ring will appear as a complex multiplet due to their distinct chemical environments and coupling patterns.</p>
Amide-NH	8.5 - 9.0	t	1H	<p>The amide proton will likely appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons. Its chemical shift is sensitive to solvent and concentration.</p>
Boronic acid-OH	~8.0 (broad)	s	2H	<p>The acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent. Their chemical shift can be variable.</p>

Methylene (-CH ₂ -)	3.2 - 3.4	q	2H	The methylene protons are coupled to the methyl protons, resulting in a quartet.
Methyl (-CH ₃)	1.0 - 1.2	t	3H	The terminal methyl protons will appear as a triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment	Expected Chemical Shift (ppm)	Notes
Carbonyl (C=O)	165 - 170	The amide carbonyl carbon is typically found in this region.
Aromatic-C	125 - 140	The aromatic carbons will give rise to several signals in this range. The carbon attached to the boron atom may show a broader signal due to quadrupolar relaxation of the boron nucleus.
Methylene (-CH ₂ -)	35 - 40	
Methyl (-CH ₃)	14 - 16	

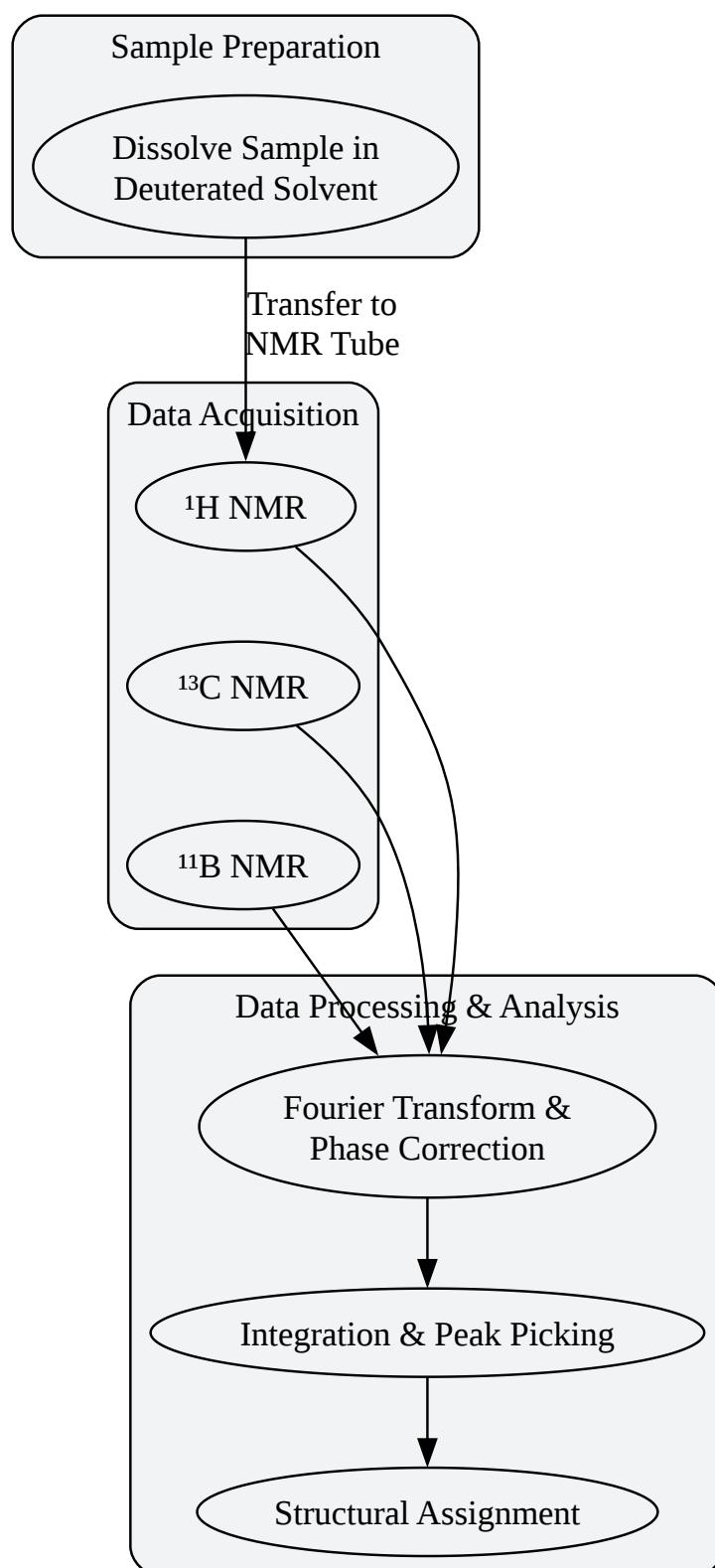
¹¹B NMR Spectroscopy

Boron-11 NMR is a specialized technique that is highly informative for boron-containing compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Boron Species	Expected Chemical Shift (ppm)	Notes
Trigonal boronic acid	28 - 33	In its free form, the boron atom is sp^2 hybridized and will exhibit a chemical shift in this range. [1] [3]
Tetracoordinated boronate	5 - 10	In the presence of diols or in certain solvent systems, the boronic acid can form a tetracoordinated boronate ester, shifting the ¹¹ B signal upfield. [1] [2] [3]

Experimental Protocol for NMR Data Acquisition:

- Sample Preparation: Dissolve 5-10 mg of **3-(N-Ethylaminocarbonyl)phenylboronic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled ¹³C experiment, such as a standard PENDANT or APT sequence, should be performed.
- ¹¹B NMR: A proton-decoupled ¹¹B experiment should be acquired. The spectral width should be set to encompass the expected chemical shift range for boronic acids.

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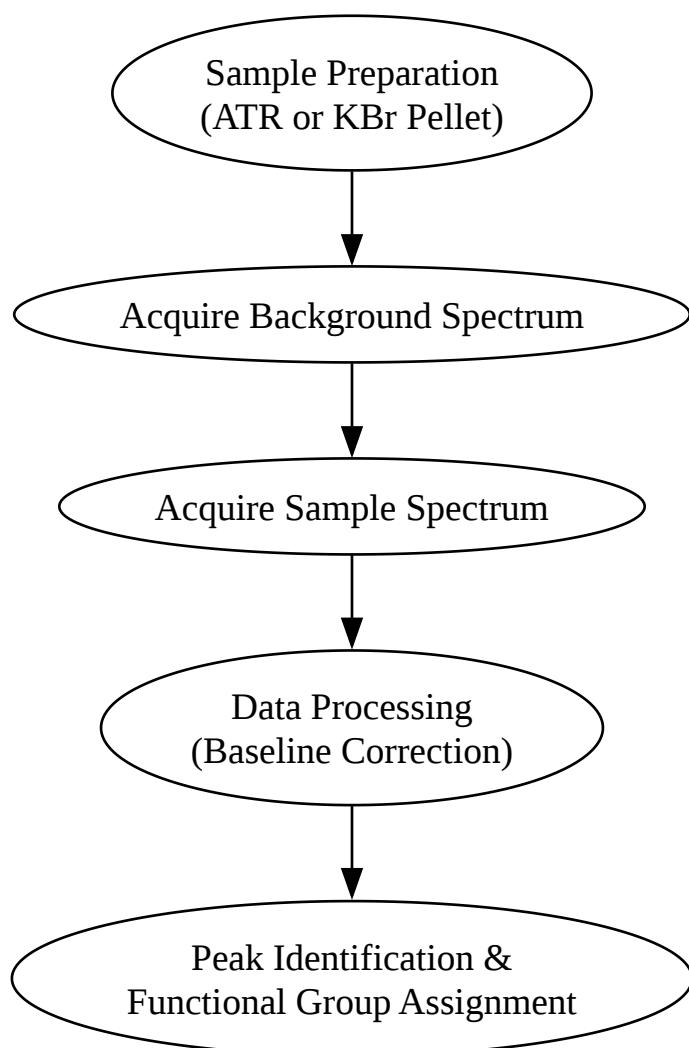
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **3-(N-Ethylaminocarbonyl)phenylboronic acid** will be characterized by the vibrational modes of the amide, boronic acid, and aromatic moieties.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
O-H stretch (boronic acid)	3200 - 3600	Strong, broad	This broad absorption is characteristic of the hydrogen-bonded O-H groups of the boronic acid.[4]
N-H stretch (amide)	3300 - 3500	Medium	This peak may be partially obscured by the broad O-H stretch.
C-H stretch (aromatic)	3000 - 3100	Medium	
C-H stretch (aliphatic)	2850 - 3000	Medium	
C=O stretch (amide I)	1630 - 1680	Strong	A strong, sharp peak characteristic of the amide carbonyl group.
N-H bend (amide II)	1510 - 1570	Medium	
C=C stretch (aromatic)	1450 - 1600	Medium	A series of bands in this region is indicative of the benzene ring.
B-O stretch	1310 - 1380	Strong	A strong absorption characteristic of the B-O single bond in boronic acids.[4][5][6]

Experimental Protocol for IR Data Acquisition:

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.



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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-(N-Ethylaminocarbonyl)phenylboronic acid**, electrospray ionization

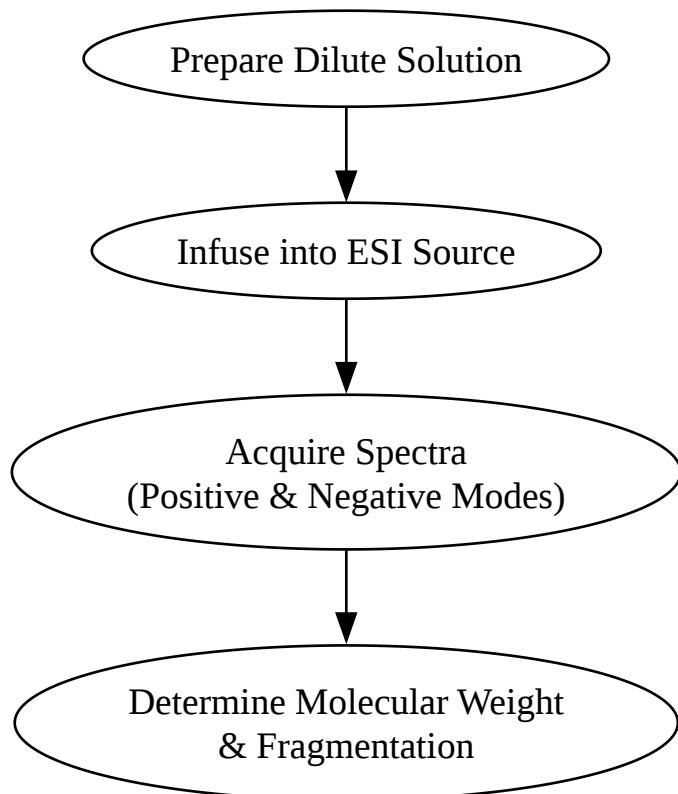
(ESI) is a suitable technique.

Ion	Expected m/z	Notes
$[M+H]^+$	194.09	The protonated molecule is expected in positive ion mode.
$[M-H]^-$	192.08	The deprotonated molecule is expected in negative ion mode.
$[M+Na]^+$	216.07	Adducts with sodium are common in ESI-MS.

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition of the molecule. For $C_9H_{12}BNO_3$, the calculated exact mass for the $[M+H]^+$ ion is 194.0983.

Experimental Protocol for MS Data Acquisition:

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use an ESI mass spectrometer, which can be coupled to a liquid chromatography (LC) system for purity analysis.
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.



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Conclusion

The comprehensive spectroscopic analysis of **3-(N-Ethylaminocarbonyl)phenylboronic acid**, employing ^1H , ^{13}C , and ^{11}B NMR, IR spectroscopy, and mass spectrometry, provides a robust methodology for its structural confirmation and purity assessment. The expected spectral data presented in this guide serve as a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and characterization.

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